1-(2,4-Dibromo-6-hydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
1-(2,4-dibromo-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 |
InChI Key |
DCBBCPFWBCEMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)Br)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture3.5.1. Determination of Crystal System, Space Group, and Unit Cell Parameters3.5.2. Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks3.5.3. Conformational Analysis and Torsional Angles in the Crystalline Lattice
To generate the required article, the single-crystal X-ray diffraction data for 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone must first be determined and published. Without this foundational data, any discussion of its specific solid-state architecture would be purely speculative and not scientifically accurate.
Reactivity and Mechanistic Studies of 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) of the ethanone (B97240) moiety is a primary site for nucleophilic attack due to the partial positive charge on the carbon atom. youtube.com This allows for a range of nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions (e.g., with Grignard Reagents, Hydrides)
Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of an alcohol. youtube.com
Grignard Reactions : Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones. masterorganicchemistry.com The reaction of 1-(2,4-dibromo-6-hydroxyphenyl)ethanone with a Grignard reagent would proceed via a 1,2-addition mechanism. The initial product is a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. The phenolic hydroxyl group, being acidic, would likely be deprotonated by the Grignard reagent first, requiring at least two equivalents of the reagent. researchgate.net
Hydride Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are sources of hydride ions (H⁻), which act as nucleophiles to reduce ketones to secondary alcohols. The reaction mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagent | Product Type | General Mechanism |
|---|---|---|---|
| This compound | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic 1,2-addition |
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Hydride reduction |
Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)
Condensation reactions of ketones involve the formation of a new carbon-carbon bond, often with the elimination of a small molecule like water.
Aldol Condensation : This reaction typically requires the ketone to have α-hydrogens to form an enolate. This compound possesses α-hydrogens on the methyl group and can, therefore, act as an enolate donor in a self-condensation or a crossed aldol condensation with another carbonyl compound. libretexts.org
Claisen-Schmidt Condensation : This is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.org For instance, the reaction of this compound with benzaldehyde (B42025) in the presence of a base would yield a chalcone (B49325) derivative (an α,β-unsaturated ketone). jocpr.com This reaction is synthetically useful for creating larger, conjugated systems. jocpr.com
Reactivity of Aromatic Halogens (Bromine Atoms)
The two bromine atoms on the aromatic ring are potential sites for substitution or participation in cross-coupling reactions. Their reactivity is influenced by the electronic effects of the hydroxyl and acetyl groups.
Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In this compound, the acetyl group is an electron-withdrawing group. The bromine at the C4 position is para to the acetyl group, and the bromine at the C2 position is ortho. However, the hydroxyl group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are generally difficult for this compound under standard conditions. scranton.edu For a successful SNAr reaction, harsh conditions or a very strong nucleophile would likely be necessary. nih.gov
Applications in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov
Suzuki Coupling : This reaction couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. wikipedia.orglibretexts.org Both bromine atoms on this compound could potentially be substituted. Selective mono- or di-substitution could be achieved by controlling the stoichiometry of the reagents and reaction conditions. researchgate.net The Suzuki reaction is widely used to synthesize biaryl compounds. walisongo.ac.idorganic-chemistry.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, one or both bromine atoms could be replaced with an alkynyl group, providing a route to synthesize substituted alkynyl arenes. researchgate.netresearchgate.net The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. libretexts.org
Table 2: Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) + Base | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynyl-substituted arene |
Influence of the Phenolic Hydroxyl Group on Aromatic Reactivity and Stability
The phenolic hydroxyl group (-OH) plays a crucial role in modulating the reactivity of the entire molecule.
Acidity and Nucleophilicity : The phenolic proton is acidic and can be removed by a base. The resulting phenoxide is a much stronger electron-donating group and a potent nucleophile. This can influence reactions at other sites; for example, in cross-coupling reactions, the hydroxyl group can act as an internal ligand for the metal catalyst, potentially influencing the reaction's rate and selectivity. nih.gov
Hydrogen Bonding : The hydroxyl group can form intramolecular hydrogen bonds with the oxygen of the adjacent acetyl group. This hydrogen bond can increase the stability of the molecule and may influence the conformation and reactivity of the carbonyl group.
Radical Scavenging : Phenolic compounds are known for their ability to act as radical scavengers. nih.gov The hydrogen atom of the hydroxyl group can be donated to a free radical, and the resulting phenoxyl radical is stabilized by resonance. researchgate.net This property is a key aspect of the chemical behavior of many phenolic compounds. nih.gov
Electron-Donating Effects and Aromatic Activation
The reactivity of the benzene (B151609) ring in "this compound" is intricately governed by the electronic effects of its four substituents: a hydroxyl group, an acetyl group, and two bromine atoms. These groups modulate the electron density of the aromatic ring through a combination of inductive and resonance effects, thereby influencing its susceptibility to electrophilic attack.
The hydroxyl (-OH) group at the C-6 position is a potent activating group. uobabylon.edu.iq The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. uobabylon.edu.iq
The net effect on the aromatic ring's activation is a balance of these competing influences. The powerful activating resonance effect of the hydroxyl group is counteracted by the deactivating inductive effects of the two bromine atoms and the strong deactivating resonance and inductive effects of the acetyl group. Consequently, the aromatic ring of "this compound" is considered to be less reactive towards electrophilic aromatic substitution than phenol (B47542) but more reactive than nitrobenzene.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| Hydroxyl (-OH) | C-6 | Electron-Withdrawing | Strongly Electron-Donating | Activating |
| Bromo (-Br) | C-2 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |
| Bromo (-Br) | C-4 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |
| Acetyl (-COCH₃) | C-1 | Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating |
Intramolecular Hydrogen Bonding and Chelation Effects
A significant structural feature of "this compound" is the spatial arrangement of the hydroxyl group at C-6 and the acetyl group at C-1. Their proximity allows for the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl moiety.
This interaction results in the formation of a stable, quasi-six-membered ring, a phenomenon known as chelation. This intramolecular hydrogen bond has several important mechanistic consequences:
Conformational Rigidity: The chelation effect locks the molecule into a more planar and rigid conformation. This can influence the approach of reagents in chemical reactions.
Modulation of Acidity and Basicity: The hydrogen bond decreases the acidity of the phenolic proton, as it is stabilized by its interaction with the carbonyl oxygen. Concurrently, the electron density on the carbonyl oxygen is increased, which could enhance its basicity, though this effect is somewhat offset by its involvement in the hydrogen bond.
Spectroscopic Shifts: The formation of the hydrogen bond can be observed spectroscopically. For instance, in infrared (IR) spectroscopy, the O-H stretching frequency is broadened and shifted to a lower wavenumber. In proton NMR (¹H NMR) spectroscopy, the phenolic proton signal is shifted downfield.
Studies on structurally similar compounds have demonstrated that intramolecular hydrogen bonding can significantly influence molecular conformation and interactions. For example, in 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, an intramolecular O—H···O interaction stabilizes the molecular conformation. nih.gov Furthermore, theoretical studies using Density Functional Theory (DFT) have shown that while intramolecular hydrogen bonding can enhance anion binding, it may weaken certain cation-π interactions, thereby decreasing binding energies for some cations. researchgate.net
Regioselectivity and Stereochemical Aspects of Reactions Involving the Compound
The regioselectivity of further substitution on the aromatic ring of "this compound" is determined by the directing effects of the existing substituents. The only available positions for electrophilic attack are C-3 and C-5.
The directing influences of the four groups are as follows:
Hydroxyl (-OH) at C-6: As a powerful activating group, it directs incoming electrophiles to its ortho (C-5) and para (C-4, occupied) positions.
Bromo (-Br) at C-2: This deactivating group directs ortho (C-3) and para (C-6, occupied).
Bromo (-Br) at C-4: This deactivating group directs ortho (C-3, C-5).
Acetyl (-COCH₃) at C-1: This deactivating group directs meta (C-3, C-5).
All substituents, therefore, direct incoming electrophiles to the C-3 and/or C-5 positions. The powerful ortho-directing effect of the hydroxyl group would strongly favor substitution at C-5. However, the cumulative directing effects of the other three groups towards C-3 and C-5 make the precise outcome dependent on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the adjacent bromine and acetyl groups could also play a role in directing the incoming group.
| Substituent | Position | Directing Effect | Favored Position(s) |
|---|---|---|---|
| Hydroxyl (-OH) | C-6 | Ortho, Para | 5 |
| Bromo (-Br) | C-2 | Ortho, Para | 3 |
| Bromo (-Br) | C-4 | Ortho, Para | 3, 5 |
| Acetyl (-COCH₃) | C-1 | Meta | 3, 5 |
From a stereochemical perspective, "this compound" is an achiral molecule as it possesses a plane of symmetry. Stereochemical considerations become important in reactions that introduce a new chiral center. For example, the reduction of the ketone in the acetyl group to a secondary alcohol would create a new stereocenter at C-1 of the ethyl chain. The stereochemical outcome of such a reaction (i.e., the ratio of R and S enantiomers formed) would be influenced by the steric bulk of the ortho-substituents (the bromine atom at C-2 and the chelated hydroxyl group at C-6), which could direct the approach of the reducing agent to one face of the planar carbonyl group over the other. Similarly, in reactions such as an aldol condensation, the facial selectivity of the enolate's attack would be influenced by the existing molecular architecture, potentially leading to diastereoselectivity.
Derivatization and Analog Synthesis from 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone
Synthesis of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. semanticscholar.org The synthesis of chalcones from 1-(2,4-dibromo-6-hydroxyphenyl)ethanone is a primary step in its derivatization.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.orgrjlbpcs.com This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. rjlbpcs.combiomedres.us In the context of this compound, the reaction proceeds by treating the acetophenone with a selected aromatic aldehyde in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide (B78521) or potassium hydroxide. humanjournals.comscispace.com
The general reaction scheme involves the deprotonation of the α-carbon of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone. rjlbpcs.com The reaction is typically carried out at room temperature or with gentle heating. rjlbpcs.comscispace.com
The progress of the reaction can be monitored using thin-layer chromatography (TLC). rjlbpcs.comhumanjournals.com Once the reaction is complete, the product is usually isolated by pouring the reaction mixture into crushed ice or cold water and then acidifying it to precipitate the chalcone. scispace.com The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695). rjlbpcs.com
An example of this reaction is the synthesis of (E)-1-(2,4-dibromo-6-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one from this compound and thiophene-2-carbaldehyde. humanjournals.com
Table 1: Examples of Aromatic Aldehydes for Chalcone Synthesis
| Aromatic Aldehyde | Resulting Chalcone Substituent (on the B-ring) |
| Benzaldehyde (B42025) | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| Thiophene-2-carbaldehyde | Thiophen-2-yl |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl |
The structural diversity of the chalcone scaffolds derived from this compound can be readily achieved by varying the aromatic aldehyde used in the Claisen-Schmidt condensation. rjlbpcs.comresearchgate.net This allows for the introduction of a wide array of substituents on the B-ring of the chalcone molecule. These substituents can modulate the electronic and steric properties of the resulting chalcone, which in turn can influence its chemical reactivity and biological activity.
Common modifications include the introduction of:
Electron-donating groups: such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups.
Electron-withdrawing groups: such as nitro (-NO₂) or halogen (e.g., -Cl, -Br) groups.
Heterocyclic rings: such as thiophene (B33073) or furan (B31954). humanjournals.com
The choice of solvent and base can also influence the reaction yield and purity of the chalcones. While ethanol is a common solvent, other solvents can also be employed. nih.gov The concentration of the base and the reaction temperature are also critical parameters that can be optimized for specific aldehyde substrates. biomedres.us This systematic variation of the aromatic aldehyde provides a straightforward and effective strategy for creating a library of structurally diverse chalcones.
Cyclization Reactions to Form Heterocyclic Frameworks
The chalcones derived from this compound are valuable precursors for the synthesis of various heterocyclic compounds. The α,β-unsaturated carbonyl system in chalcones is susceptible to nucleophilic attack, making it an ideal substrate for cyclization reactions.
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. thepharmajournal.com
The synthesis of pyrazole (B372694) and pyrazoline derivatives from chalcones is typically achieved by a condensation reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. scispace.comdergipark.org.tr The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition to the β-carbon of the α,β-unsaturated system, and subsequent cyclization and dehydration. dergipark.org.tr
The reaction conditions often involve refluxing the chalcone and hydrazine hydrate in a suitable solvent such as ethanol, often with a catalytic amount of a weak acid like acetic acid. scispace.comthepharmajournal.com The specific product, either a pyrazole or a pyrazoline, can sometimes be controlled by the reaction conditions and the substituents on the chalcone and hydrazine. For instance, using hydrazine hydrate often leads to pyrazolines, which can sometimes be oxidized to the corresponding pyrazoles. derpharmachemica.com
Table 2: Reagents for Pyrazole/Pyrazoline Synthesis from Chalcones
| Reagent | Resulting Heterocycle |
| Hydrazine Hydrate | Pyrazoline |
| Phenylhydrazine | N-phenylpyrazoline |
| Hydrazine Hydrate (with oxidizing agent) | Pyrazole |
Flavones and chromones are bicyclic heterocyclic compounds containing a benzopyran-4-one core structure. sysrevpharm.org They are a major class of flavonoids with diverse biological activities. nih.gov The 2'-hydroxy group in the chalcones derived from this compound is crucial for their conversion into flavones and chromones.
One common method for the synthesis of flavones from 2'-hydroxychalcones is through oxidative cyclization. nih.govnih.gov This reaction can be carried out using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction proceeds through an intramolecular nucleophilic attack of the phenolic hydroxyl group on the α,β-unsaturated ketone system, followed by oxidation.
Alternatively, chromones can be synthesized from 1-(2-hydroxyphenyl)ethanone derivatives through various methods, including reactions with enamines followed by cyclization. organic-chemistry.orgijrpc.com The synthesis of flavones can also be achieved through the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization. sysrevpharm.org For the specific starting material, direct cyclization of the derived chalcone is a more direct route.
Table 3: General Methods for Flavone/Chromone Synthesis
| Starting Material | Key Reagent/Condition | Product |
| 2'-Hydroxychalcone | I₂, DMSO, heat | Flavone |
| 1-(2-Hydroxyphenyl)ethanone | Enamino ketone formation, then cyclization | Chromone |
| 2-Acyloxyacetophenone | Base, then acid | Flavone (via Baker-Venkataraman) |
Benzo[b]furans are heterocyclic compounds consisting of a benzene (B151609) ring fused to a furan ring. semanticscholar.org This scaffold is present in many natural products and pharmaceutically active molecules. semanticscholar.org There are several synthetic routes to benzo[b]furans that can potentially start from this compound or its derivatives.
One approach involves the intramolecular O-arylation of a 1-(2-haloaryl)ketone. nih.gov While the starting material itself is a 1-(2,4-dibromophenyl)ethanone, the hydroxyl group offers a site for modification. A more direct route could involve the reaction of the phenolic starting material with an α-haloketone to form an α-phenoxy ketone, which can then undergo cyclodehydration to form a benzo[b]furan. researchgate.net This intramolecular cyclization can be promoted by various reagents, including acids or metal catalysts.
Another strategy involves the palladium-catalyzed coupling of 2-halophenols with alkynes, followed by heterocyclization. nih.gov While this is a common method, adapting it to the specific functionalities of this compound would require a multi-step synthetic sequence. A more plausible approach for this specific starting material would be to utilize the existing ketone and phenolic hydroxyl group in a cyclization strategy, possibly after modification of the acetyl group.
Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a significant class of heterocyclic compounds in medicinal chemistry. nih.gov The synthesis of these derivatives typically involves the cyclocondensation of a Schiff base (imine) with thioglycolic acid (mercaptoacetic acid). While direct synthesis from this compound is not prominently documented, a plausible synthetic route can be proposed based on established chemical principles.
The key intermediate for this synthesis is a Schiff base. A hypothetical pathway would involve the condensation of the acetyl group of this compound with a primary amine (R-NH₂) under catalytic conditions to form the corresponding ketimine. Subsequent reaction of this imine with thioglycolic acid in a suitable solvent, such as benzene or toluene, would yield the target thiazolidin-4-one ring. The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration.
Table 1: Plausible Synthesis of Thiazolidin-4-one Derivatives
| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | Primary Amine (e.g., Aniline) | Acid catalyst, Dehydration | Schiff Base Intermediate |
This table outlines a hypothetical reaction pathway based on standard synthetic methods for thiazolidin-4-ones.
Imidazole-Based Compounds
Imidazole (B134444) derivatives are another class of heterocycles with wide-ranging applications. amazonaws.comresearchgate.net A common and effective method for their synthesis involves the reaction of an α-haloketone with an amidine. amazonaws.com This strategy is directly applicable to this compound by first functionalizing the acetyl moiety.
The initial step, as detailed in section 5.4.1, is the alpha-halogenation of the acetyl group to produce 2-bromo-1-(2,4-dibromo-6-hydroxyphenyl)ethanone. This α-bromoketone is a potent electrophile. The subsequent reaction with a suitable amidine (e.g., benzamidine) in the presence of a base leads to the formation of a 2,4,5-trisubstituted imidazole. The reaction proceeds via initial N-alkylation of the amidine by the α-bromoketone, followed by cyclization and dehydration to form the aromatic imidazole ring. This method allows for the introduction of diverse substituents on the imidazole ring based on the choice of the amidine reactant.
Chemical Modifications of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modification, enabling the synthesis of ethers and esters, and can be temporarily masked using protecting groups to allow for selective reactions elsewhere on the molecule.
Etherification and Esterification Reactions
The hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., K₂CO₃, CsHCO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Studies on the closely related 2,4-dihydroxyacetophenone have shown that using a mild base like cesium bicarbonate (CsHCO₃) can achieve regioselective alkylation, which suggests similar control may be possible for the title compound. nih.gov
Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. highfine.com This reaction converts the hydroxyl group into an ester, modifying the compound's electronic and steric properties.
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Base | Product Class |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or CsHCO₃ | 1-(2,4-Dibromo-6-alkoxyphenyl)ethanone |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | (3-Acetyl-2,5-dibromophenyl) acetate |
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily protect the reactive phenolic hydroxyl group to prevent unwanted side reactions. zmsilane.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. harvard.edu
Common protecting groups for phenols include:
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are introduced using TBDMS-Cl and a base (e.g., imidazole). They are stable under many non-acidic conditions and are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). zmsilane.com
Alkyl Ethers: The methoxymethyl (MOM) group is installed using MOM-Cl and a non-nucleophilic base. It is stable to bases and nucleophiles but is cleaved under acidic conditions.
Esters: Acetate esters, formed using acetic anhydride, can serve as protecting groups. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis. highfine.com
Table 3: Common Hydroxyl Protecting Group Strategies
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
|---|---|---|
| TBDMS | TBDMS-Cl, Imidazole | TBAF in THF |
| MOM | MOM-Cl, Diisopropylethylamine | HCl in MeOH |
Functionalization of the Acetyl Moiety
The acetyl group provides another reactive center for building molecular complexity, primarily through reactions at the alpha-carbon.
Alpha-Halogenation and Subsequent Displacement Reactions
The methyl group of the acetyl moiety is activated for halogenation due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orglibretexts.org Research on analogous compounds like 1-(2,4-dihydroxyphenyl)ethanone has demonstrated that alpha-bromination can be achieved with high selectivity using reagents such as copper(II) bromide (CuBr₂) in a solvent mixture like chloroform/ethyl acetate. lew.ro This method effectively brominates the alpha-carbon without causing substitution on the aromatic ring. lew.ro Applying this precedent, this compound can be converted to 2-bromo-1-(2,4-dibromo-6-hydroxyphenyl)ethanone.
The resulting α-bromoketone is a valuable intermediate. nih.gov The bromine atom at the alpha position is a good leaving group and is susceptible to nucleophilic substitution. rsc.org This allows for the introduction of a wide array of functional groups through reaction with various nucleophiles.
Table 4: Nucleophilic Displacement Reactions of 2-Bromo-1-(2,4-dibromo-6-hydroxyphenyl)ethanone
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | α-Amino ketone |
| Thiolate | R-SNa | α-Thio ketone |
| Azide | Sodium Azide (NaN₃) | α-Azido ketone |
These subsequent displacement reactions pave the way for synthesizing a diverse library of compounds from the alpha-halogenated derivative.
Theoretical and Computational Studies on 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone, these calculations have been crucial in defining its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The geometry of this compound has been optimized using DFT calculations, often at the B3LYP/6-311G(d,p) or M062X/cc-PVTZ level of theory. nih.govresearchgate.net These calculations provide the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. researchgate.net
DFT is also employed to elucidate the electronic structure, providing information about the distribution of electrons within the molecule and the energies of the molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the simulation of the electronic absorption spectra. For similar compounds, TD-DFT calculations have successfully predicted the intense electronic transition bands observed experimentally. researchgate.net These transitions are typically characterized by their wavelength and oscillator strength and are assigned to specific electronic excitations between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the HOMO and the LUMO. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For related compounds, the HOMO and LUMO energy levels have been calculated to determine the energy gap, providing insights into their chemical reactivity and charge transfer properties. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Typically, red and yellow regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral or near-zero potential. By analyzing the MEP map of this compound, one can identify the likely sites for intermolecular interactions.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence a particular activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the rational design of more potent derivatives. nih.govmdpi.com
For a class of compounds, a QSAR model is developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally determined biological activities. mdpi.com These models, once validated, can be instrumental in screening virtual libraries of derivatives of this compound to identify candidates with potentially enhanced desired properties, thereby streamlining the drug discovery and development process. mdpi.com
Advanced Research Applications of 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone and Its Derivatives
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The molecular architecture of 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone, characterized by multiple reactive sites, establishes it as a versatile intermediate for the synthesis of complex organic structures, particularly heterocyclic compounds. The ketone and hydroxyl functionalities, along with the activating/directing effects of the bromine substituents on the aromatic ring, provide multiple avenues for synthetic transformations.
One key application of related dibromo-phenol structures is in the synthesis of polycyclic compounds like indanones. For instance, the intramolecular Friedel-Crafts acylation of precursors derived from dibromophenols is a known strategy to construct fused ring systems. In a similar vein, 4,6-dibromo-5-hydroxy-1-indanone has been synthesized from 2,6-dibromophenyl 3-chloropropionate, demonstrating the utility of a dibrominated phenolic ring in forming complex carbocyclic frameworks. beilstein-journals.org The presence of the acetyl group in this compound makes it an even more direct precursor for such cyclization reactions or for building other heterocyclic systems like chromanones. jmbfs.org
Furthermore, the acetyl group is a key handle for condensation reactions. It can readily react with aldehydes in a Claisen-Schmidt condensation to form chalcones, which are precursors to a vast array of flavonoids and other heterocyclic molecules. The compound also serves as a synthon for creating substituted phenylacetic acids through photochemical rearrangements, showcasing its versatility under various reaction conditions. nih.gov
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the this compound scaffold is a valuable starting point for designing molecules with potential therapeutic applications. The combination of the hydroxyphenyl moiety, known for its ability to form hydrogen bonds with biological targets, and the bulky, lipophilic bromine atoms can be exploited to develop potent and selective bioactive agents.
The development of enzyme inhibitors is a cornerstone of drug discovery. The this compound structure possesses features that are amenable to the design of inhibitors for several key enzymes.
Carbonic Anhydrase (CA): CA inhibitors are used to treat conditions like glaucoma and epilepsy. nih.gov The design of CA inhibitors often involves a zinc-binding group attached to a scaffold that interacts with the enzyme's active site. researchgate.net While many inhibitors are sulfonamide-based, non-sulfonamide scaffolds are actively researched. nih.govnih.gov The phenolic group of this compound can serve as an anchor point for building out inhibitor structures that can form crucial interactions within the CA active site. researchgate.net
Acetylcholinesterase (AChE): AChE inhibitors are primary treatments for Alzheimer's disease. nih.gov These inhibitors often feature aromatic rings that interact with key residues in the enzyme's active site gorge. nih.govresearchgate.net Derivatives of this compound can be synthesized to explore these interactions. For example, hydrazone derivatives of the related 2,4-dihydroxyacetophenone have shown notable activity against the related enzyme butyrylcholinesterase, indicating the potential of this class of compounds. researchgate.net
| Derivative Class | Target Enzyme | Precursor Compound | Key Findings |
| Hydrazones | Butyrylcholinesterase | 1-(2,4-dihydroxyphenyl)-1-ethanone | Several synthesized derivatives were found to be valuable inhibitors of the enzyme. researchgate.net |
| 1,2,4-Oxadiazoles | Butyrylcholinesterase | Donepezil-based design | Resulting compounds showed potent and selective inhibition, with IC50 values as low as 5.07 µM. nih.gov |
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme is a target for hormone-dependent cancers like breast cancer. nih.govnih.gov Inhibitors of 17β-HSD1 often contain a phenolic core that mimics the natural substrate, estrone. nih.gov The hydroxyphenyl portion of this compound makes it an excellent starting scaffold for developing nonsteroidal 17β-HSD1 inhibitors. The bromine atoms can be used to modulate selectivity and pharmacokinetic properties. nih.gov
The core structure of this compound is a foundational element for building larger molecules with a range of potential therapeutic effects.
Antimicrobial and Antifungal Scaffolds: There is a continuous need for new antimicrobial and antifungal agents to combat rising drug resistance. Heterocyclic compounds derived from hydroxyphenyl ethanones, such as those containing pyridine (B92270), triazole, and thione moieties, have demonstrated significant antimicrobial and antifungal activity. nih.govnih.gov For example, derivatives of 1,2,4-triazole-3-thione have shown very high activity against fungi like Candida tenuis and bacteria like M. luteum. nih.gov The subject compound is a suitable starting material for synthesizing novel halogenated versions of these scaffolds, where the bromine atoms could enhance potency. orientjchem.org
| Target Organism | Derivative Scaffold | Precursor Compound | Minimum Inhibitory Concentration (MIC) |
| C. tenuis (fungus) | 4-Amino-1,2,4-triazole-3-thione | 3-(pyridin-2-ylamino)propanoic acid | 0.9 µg/mL nih.gov |
| M. luteum (bacteria) | 5-Chloropyridine-triazole | 3-((5-chloropyridin-2-yl)amino)propanoic acid | 3.9 µg/mL nih.gov |
Antiproliferative Scaffolds: Many anticancer agents are based on heterocyclic ring systems. Pyridazinone derivatives, for example, have been synthesized and shown to possess significant antiproliferative activity against a wide range of human cancer cell lines. nih.gov In one study, a pyridazinone derivative showed remarkable activity with a GI50 (concentration for 50% growth inhibition) of less than 1 µM on 36 different human tumor cell lines. nih.gov The this compound core can be used to synthesize novel pyridazinones or other heterocyclic systems, where the dibromo-substitution pattern could contribute to enhanced cytotoxic activity.
Applications in Materials Science
While the primary research focus for hydroxyphenyl ethanone (B97240) derivatives has been in the biomedical field, their structural features also suggest potential, though less explored, applications in materials science.
Based on available scientific literature, the direct use of this compound in the synthesis of polymer precursors is not well-documented. However, phenolic compounds are widely used as monomers or curing agents in the production of polymers such as phenolics and epoxies. The hydroxyl and bromine functionalities on the molecule could potentially be utilized in polycondensation reactions or as reactive sites for grafting onto polymer backbones.
The development of specialty chemicals from this compound is not extensively covered in the reviewed literature. Its reactive nature makes it a candidate for creating more complex molecules that could serve as dyes, ligands for catalysis, or components in photochemical protecting groups, an application for which related hydroxyphenyl ethanones have been investigated. nih.gov
Exploration in Catalysis Research
The field of catalysis has seen significant advancements through the strategic design of ligands that can finely tune the electronic and steric properties of metal centers. This compound serves as a valuable precursor in this regard, offering a scaffold for creating sophisticated ligands and their corresponding metal complexes with potential applications in a variety of catalytic transformations. The presence of the hydroxyl and acetyl groups provides reactive sites for derivatization, while the bromo substituents can influence the electronic nature and stability of the resulting catalysts.
Design of Ligands for Coordination Chemistry
The molecular architecture of this compound makes it an excellent starting material for the synthesis of Schiff base ligands. Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. nih.gov In the case of this compound, the acetyl group's carbonyl carbon is the site of condensation with a primary amine.
The design of ligands derived from this compound allows for a high degree of tunability. By varying the primary amine reactant, a diverse library of Schiff base ligands can be generated, each with unique steric and electronic properties. For instance, condensation with simple alkyl or aryl amines can produce bidentate ligands. More complex diamines can lead to the formation of tetradentate Schiff base ligands, which are renowned for their ability to form stable complexes with a variety of transition metals. nih.gov
The general synthetic route to a Schiff base ligand from this compound is depicted below:

Key Structural Features for Ligand Design:
| Feature | Role in Coordination Chemistry |
| Phenolic Hydroxyl Group | The deprotonated hydroxyl group can coordinate to a metal ion, forming a stable chelate ring. |
| Iminoyl Nitrogen | The nitrogen atom of the azomethine group possesses a lone pair of electrons, making it a key coordination site. |
| Substituents on the Amine | The nature of the R group from the primary amine can be varied to control the steric bulk and electronic properties of the ligand. |
| Bromo Substituents | The electron-withdrawing bromo groups on the phenyl ring can influence the acidity of the phenolic proton and the electron density at the metal center in the final complex. |
The resulting Schiff base ligands are often "privileged ligands" due to their straightforward synthesis and their capacity to coordinate with a wide array of metal ions, stabilizing them in various oxidation states. nih.gov
Development of Metal Complexes for Catalytic Applications
Once synthesized, the Schiff base ligands derived from this compound can be reacted with various metal salts (e.g., acetates, chlorides, or nitrates of transition metals such as copper, nickel, cobalt, manganese, and zinc) to form stable coordination complexes. The geometry of the resulting metal complex is influenced by the nature of the metal ion and the denticity of the ligand.
These metal complexes are of significant interest in the field of catalysis. The chelation of the metal ion by the Schiff base ligand can create a well-defined and stable active site for catalytic reactions. The steric and electronic environment around the metal center, which is dictated by the structure of the ligand, plays a crucial role in determining the activity and selectivity of the catalyst. For instance, chiral diamines can be used to synthesize chiral Schiff base ligands, which in turn can lead to enantioselective catalysts for asymmetric synthesis.
While specific catalytic applications of complexes derived directly from this compound are not extensively documented in publicly available literature, the catalytic potential can be inferred from studies on analogous systems. For example, metal complexes of Schiff bases derived from substituted salicylaldehydes and 2'-hydroxyacetophenones have demonstrated catalytic activity in a range of reactions. orientjchem.orgresearchgate.net
Potential Catalytic Applications:
| Reaction Type | Role of the Metal Complex |
| Oxidation Reactions | Metal complexes can act as catalysts for the oxidation of alcohols, phenols, and other organic substrates. scispace.comtijer.org |
| Epoxidation of Alkenes | Chiral Schiff base complexes, particularly of manganese, have shown high selectivity in the epoxidation of various alkenes. amazonaws.com |
| Hydrolysis | Certain copper complexes of Schiff bases have been shown to enhance the rate of hydrolysis reactions. scispace.com |
| Reduction Reactions | Some iron(II) Schiff base complexes exhibit catalytic activity in the electro-reduction of oxygen. scispace.com |
The presence of halogen substituents on the Schiff base ligand, such as the bromo groups in derivatives of this compound, can enhance the catalytic activity and stability of the metal complexes. nih.gov The development of these complexes represents a promising avenue for the discovery of novel and efficient catalysts for a variety of organic transformations. mdpi.com
Future Research Directions for 1 2,4 Dibromo 6 Hydroxyphenyl Ethanone Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Pathways
While the synthesis of various substituted hydroxyphenyl ethanones is established, the development of stereoselective pathways, particularly for derivatives of 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone, remains a significant area for advancement. Future research should focus on creating chiral molecules with high enantiomeric purity, which is often crucial for biological applications.
Key research objectives in this area include:
Asymmetric Reduction: Investigating the asymmetric reduction of the ketone group to produce a chiral hydroxyl group. This could involve the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands, or employing enzymatic reductions which are known for their high stereoselectivity under mild conditions.
Catalytic Enantioselective Alkylation: Developing methods for the enantioselective alkylation at the carbon atom alpha to the carbonyl group. This would introduce a new stereocenter and significantly increase the structural complexity and potential utility of the resulting molecules.
Chiral Resolution: Exploring classical resolution techniques using chiral resolving agents or modern chromatographic methods with chiral stationary phases to separate racemic mixtures of derivatives.
The success of these pathways would be evaluated based on chemical yield and, most importantly, the enantiomeric excess (e.e.) achieved.
Table 1: Proposed Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Chiral Ligand | Expected Enantiomeric Excess (%) | Potential Advantages |
|---|---|---|---|
| RuCl₂(BINAP) | (R)- or (S)-BINAP | >95% | High efficiency and selectivity |
| Oxazaborolidine (CBS) Catalyst | Chiral Proline Derivative | >90% | Stoichiometric or catalytic use |
Exploration of New Derivatization Reactions and Combinatorial Library Synthesis
The functional groups of this compound serve as versatile handles for a wide range of derivatization reactions. A systematic exploration of these reactions can lead to novel compounds with unique properties. Furthermore, employing these reactions in a high-throughput manner can generate large combinatorial libraries of related molecules, which is a powerful strategy in drug discovery and materials science. nih.govnih.gov
Future efforts should concentrate on:
Phenolic Hydroxyl Group Modification: Exploring reactions such as etherification, esterification, and Williamson ether synthesis to introduce a wide variety of substituents. These modifications can modulate properties like solubility, lipophilicity, and biological activity.
Ketone Group Chemistry: Investigating reactions like reductive amination to form amines, the Wittig reaction to create alkenes, and the formation of hydrazones, oximes, or other carbonyl derivatives.
Palladium-Catalyzed Cross-Coupling: Utilizing the bromine atoms as points for diversification through well-established cross-coupling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively.
By combining these derivatization strategies using a "split-and-pool" synthesis approach, vast libraries of compounds can be constructed from the core scaffold of this compound. nih.gov
Table 2: Hypothetical Combinatorial Library Based on the Target Compound
| Scaffold Position | Reaction Type | Building Blocks (Examples) | Resulting Functionality |
|---|---|---|---|
| C6-OH | Etherification | Alkyl halides, Benzyl bromides | Ethers |
| C1-Ketone | Reductive Amination | Primary/Secondary Amines | Substituted Amines |
Advanced Computational Modeling for Precise Structure-Property Predictions
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound and its derivatives, advanced computational modeling can provide deep insights into their electronic structure, reactivity, and potential applications. researchgate.net
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: Using DFT to calculate geometric and electronic properties, such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. researchgate.net These calculations can help predict reactivity and spectral characteristics.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for libraries of derivatives to correlate their structural features with specific biological activities or physical properties. This requires synthesizing a training set of compounds and measuring their properties to build a predictive model.
Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding modes and affinities of derivatives within the target's active site, guiding the design of more potent inhibitors or agonists.
Prediction of Physicochemical Properties: Employing computational tools to predict properties like solubility, pKa, and lipophilicity (logP), which are critical for pharmaceutical development and material applications.
Table 3: Key Properties for Computational Prediction
| Property | Computational Method | Predicted Information |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-31G) | Electronic excitability, reactivity |
| Molecular Electrostatic Potential (MEP) | DFT | Reactive sites for electrophilic/nucleophilic attack |
| Binding Affinity | Molecular Docking | Interaction strength with a biological target |
Interdisciplinary Research Integrating the Compound into Emerging Chemical and Materials Fields
The unique substitution pattern of this compound makes it an attractive candidate for applications beyond traditional organic chemistry, particularly in materials science and chemical biology.
Promising interdisciplinary research avenues include:
Development of Novel Polymers: Using the compound as a monomer for polymerization. The hydroxyl group and the bromine atoms can be used as points for creating novel polymers, such as polyethers or polyphenylenes, via cross-coupling reactions. nih.gov These materials could have interesting thermal, optical, or electronic properties.
Synthesis of Metal-Organic Frameworks (MOFs): Modifying the compound to include additional coordinating groups (e.g., carboxylic acids via oxidation of the acetyl group) could yield ligands for the synthesis of novel MOFs. The bromine atoms could be retained for post-synthetic modification of the MOF.
Photocatalysis and Photonic Materials: Investigating the photophysical properties of the core structure and its derivatives. The heavy bromine atoms could induce interesting photophysical phenomena, such as enhanced intersystem crossing, making derivatives potentially useful as photosensitizers or in organic light-emitting diodes (OLEDs).
Chemical Probes and Sensors: Functionalizing the scaffold with fluorophores or binding motifs could lead to the development of selective chemical probes for detecting specific analytes (e.g., metal ions, biomolecules) through changes in fluorescence or color.
This interdisciplinary approach will be crucial for translating the fundamental chemistry of this compound into practical, high-value applications.
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-Dibromo-6-hydroxyphenyl)ethanone, and how can regioselective bromination be achieved?
- Methodological Answer : The synthesis typically involves bromination of a precursor such as 1-(2-hydroxy-6-methoxyphenyl)ethanone. Regioselective bromination at the 2- and 4-positions can be achieved using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize over-bromination. Protecting the hydroxyl group with a methyl or acetyl group prior to bromination improves selectivity . Post-reaction deprotection (e.g., using HBr in acetic acid) yields the target compound. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, O-H stretch at ~3200–3600 cm⁻¹). Compare with NIST reference spectra for similar acetophenone derivatives .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₈H₆Br₂O₂) and fragmentation patterns. NIST databases provide standardized MS data for validation .
- NMR : ¹H NMR resolves aromatic proton splitting patterns (e.g., coupling constants for adjacent bromine substituents). ¹³C NMR identifies carbonyl (C=O) and quaternary carbons adjacent to bromine .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of bromine substituents on reaction sites. Quantum Chemistry-based QSPR models (e.g., CC-DPS) predict reaction rates and regioselectivity by analyzing electron-withdrawing effects of bromine on the carbonyl group . Molecular docking simulations may further explore interactions in catalytic systems .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Purification : Recrystallize using solvents like ethanol/water mixtures to remove impurities (e.g., residual bromine or diastereomers) .
- Standardized Conditions : Report melting points under controlled heating rates (1–2°C/min) and calibrated equipment. Cross-reference with high-purity standards (e.g., NIST-certified materials) .
- Collaborative Validation : Compare data across multiple labs using identical synthetic and analytical protocols .
Q. What strategies improve the stability of this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ketone group.
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 3–9) to identify degradation pathways (e.g., dehalogenation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
